5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine
Description
5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound featuring a fused triazole-pyrimidine core with a sulfanyl-linked tetrahydrofuran-2-ylmethyl substituent at position 2.
Properties
IUPAC Name |
5,7-dimethyl-3-(oxolan-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-8-6-9(2)16-11(13-8)14-15-12(16)18-7-10-4-3-5-17-10/h6,10H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQIPSJRCQLASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SCC3CCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazonoyl halide, with a thiol-containing compound in the presence of a base like triethylamine . The reaction is usually carried out in an organic solvent such as chloroform or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethyl groups and the tetrahydrofuran-2-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Various substituted triazolopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound can disrupt the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 3
The substituent at position 3 of the triazolo[4,3-a]pyrimidine scaffold significantly influences biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Lipophilicity: The tetrahydrofuran substituent (LogP ~2.5) reduces hydrophobicity compared to phenoxyethyl (LogP ~3.8) but increases it relative to furylmethyl acetamide (LogP ~1.8) .
- Hydrogen Bonding: The tetrahydrofuran oxygen atoms enhance H-bond acceptor capacity (4 acceptors vs.
Antihypertensive Activity
Compounds with sulfanyl substituents at position 3, such as the phenoxyethyl derivative, exhibit antihypertensive and diuretic activities comparable to captopril and furosemide . The tetrahydrofuran analog may offer improved blood-brain barrier penetration due to its balanced lipophilicity, making it a candidate for CNS-targeted therapies.
Antiproliferative and Cytotoxic Activity
Triazolo[4,3-a]pyrimidines with quinolin-3-yl or thiophen-2-yl substituents demonstrate antiproliferative effects against cancer cell lines (e.g., A549, HepG2) . The tetrahydrofuran substituent’s electron-rich nature could modulate DNA intercalation or kinase inhibition mechanisms.
Antimicrobial and Herbicidal Activity
Chloro- and trifluoromethyl-substituted derivatives (e.g., 7-chloro-3-(trifluoromethyl)) show herbicidal and antimicrobial activities, likely due to electrophilic reactivity and membrane disruption .
Physicochemical and Pharmacokinetic Comparison
Implications : The tetrahydrofuran substituent balances solubility and membrane permeability, making the target compound suitable for oral administration.
Biological Activity
5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and pyrimidine rings. The introduction of the tetrahydrofuran moiety and the sulfanyl group is crucial for enhancing the biological properties of the final product. Specific synthetic routes may vary based on the desired purity and yield.
Anticancer Activity
Recent studies have shown that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | c-Met kinase inhibition |
| 12e | MCF-7 | 1.23 ± 0.18 | Induces apoptosis |
| 12e | HeLa | 2.73 ± 0.33 | Cell cycle arrest in G0/G1 phase |
These findings suggest that compounds with similar structures may also exhibit potent anticancer activity through mechanisms such as c-Met kinase inhibition and apoptosis induction .
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor for various enzymes involved in metabolic pathways. For example, derivatives have been reported to inhibit HMG-CoA reductase significantly . This enzyme plays a crucial role in cholesterol biosynthesis, making it a target for hyperlipidemia treatments.
Antimicrobial Activity
In addition to anticancer properties, some derivatives of triazolo-pyrimidines have shown promising antimicrobial activity. This includes inhibition against bacterial strains and fungi, which could be beneficial in developing new antimicrobial agents.
Study on Anticancer Efficacy
In a study evaluating the anticancer efficacy of triazolo-pyrimidine derivatives, researchers synthesized several compounds and tested them against A549 and MCF-7 cell lines. The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .
Research on Enzyme Inhibition
Another notable study focused on the enzyme inhibition properties of related pyrimidine compounds. These compounds were found to inhibit HMG-CoA reductase with IC50 values in the low nanomolar range, demonstrating their potential as cholesterol-lowering agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
